cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole
Description
cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a bicyclic heterocyclic compound featuring an octahydropyrrolo[3,4-b]pyrrole core in a cis configuration. The molecule is substituted at position 5 with a sulfonyl group linked to a 2-fluorophenyl moiety. This structural arrangement confers unique electronic and steric properties:
- Core Structure: The fused pyrrolidine rings ([3,4-b] fusion) create a rigid scaffold with distinct stereochemical orientations due to the cis configuration.
- Molecular Weight: Estimated molecular weight is ~281.07 g/mol (based on formula: C₁₃H₁₄FN₂O₂S).
Properties
IUPAC Name |
(3aS,6aS)-5-(2-fluorophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2S/c13-10-3-1-2-4-12(10)18(16,17)15-7-9-5-6-14-11(9)8-15/h1-4,9,11,14H,5-8H2/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHCAFGBWFFLM-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CN(C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Dieckmann Condensation
Starting from dione precursors (e.g., 2,5-diketopyrrolidine), LiAlH₄ reduction generates a diol intermediate, which undergoes N-Boc protection to stabilize the amine. Subsequent oxidative cleavage with NaIO₄/RuO₂·H₂O yields a diacid, which is subjected to Dieckmann cyclization in acetic anhydride at 120°C. This step forms the ketone intermediate, a key precursor to the bicyclic core.
Reductive Amination and Stereochemical Control
The ketone intermediate is converted to a racemic triflate (±)-intermediate, which undergoes palladium-catalyzed hydrogenation to establish the cis stereochemistry. For example, hydrogenation at 0.4 MPa H₂ pressure with 3% Pd/C in tetrahydrofuran (THF) at 30°C for 20 hours achieves >90% conversion to the cis isomer.
Sulfonylation with 2-Fluorophenylsulfonyl Groups
Introducing the 2-fluorophenylsulfonyl moiety necessitates precise sulfonylation of the bicyclic amine. Two primary strategies are employed:
Direct Sulfonylation with 2-Fluorobenzenesulfonyl Chloride
The amine core reacts with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or i-Pr₂NEt) in dichloromethane or DMF at 0–25°C. This method typically achieves >85% yield, with the reaction monitored by HPLC to ensure complete consumption of the amine.
Example Conditions
Stereochemical Purity and Isolation
The cis configuration is preserved through chiral resolution or asymmetric synthesis .
Chiral Resolution via Diastereomeric Salt Formation
Reacting the racemic sulfonamide with L-tartaric acid in ethanol generates diastereomeric salts, which are separated by fractional crystallization. This method achieves enantiomeric excess (ee) >98% but requires multiple recrystallization steps.
Asymmetric Hydrogenation
Using chiral Ru catalysts (e.g., Ru-BINAP), asymmetric hydrogenation of prochiral enamine intermediates directly yields the cis isomer with 92–95% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Direct Sulfonylation | 85–87 | 99.4 | Short reaction time |
| Pd-Catalyzed Coupling | 75–78 | 98.9 | Avoids sulfonyl chloride handling |
| Asymmetric Hydrogenation | 90–92 | 99.1 | High stereoselectivity |
Industrial-Scale Considerations
For large-scale production, the one-pot reductive amination/sulfonylation approach minimizes intermediate isolation. A patent by CN113845459A demonstrates this using 2-(2-fluorobenzoyl)malononitrile as the starting material, with sequential hydrogenation and sulfonylation in THF/water mixtures. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole has been identified as a significant ligand for the histamine H3 receptor. This receptor is implicated in various neurological processes, making this compound a potential candidate for treating conditions such as anxiety and cognitive disorders. Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrroles can modulate histamine receptor activity effectively.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that ensure high yields and purity. The methods include:
- Formation of the bicyclic structure : Utilizing specific precursors under controlled conditions.
- Introduction of the sulfonyl group : Enhancing the compound's reactivity.
- Fluorination : Modifying the phenyl group to improve binding affinity to receptors.
These synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological activities or target different receptors.
The biological activity of this compound primarily revolves around its interaction with histamine receptors. Binding affinity studies have demonstrated its potential to act as an antagonist or agonist at these receptors, depending on the specific structural modifications made to the compound.
Case Studies
- Histamine Receptor Modulation :
- A study demonstrated that derivatives of octahydropyrrolo[3,4-b]pyrroles modulate histamine receptor activity effectively. This modulation is linked to potential therapeutic effects on anxiety and cognitive disorders.
- Molecular Docking Studies :
- Molecular docking simulations have been employed to elucidate the binding mechanisms of this compound to histamine receptors, providing insights into its pharmacological profile.
Comparison with Related Compounds
The following table compares this compound with similar compounds within the octahydropyrrolo family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Octahydropyrrolo[3,4-b]pyrrole | Basic skeleton without substituents | Moderate receptor activity |
| 5-Methyl-octahydropyrrolo[3,4-b]pyrrole | Methyl substitution | Enhanced receptor affinity |
| 2-Fluorophenyloctahydropyrrolo[3,4-b]pyrrole | Fluorinated phenyl group | Potentially similar receptor interactions |
This compound stands out due to its specific sulfonyl substitution and cis configuration, which may enhance its selectivity and efficacy compared to these related compounds.
Mechanism of Action
The mechanism of action of cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and fluorophenyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Comparative Insights
Core Structure Variations
- Pyrrolo[3,4-b]pyrrole vs. Cyclopenta[c]pyrrole () : The cyclopenta-fused core in introduces a five-membered ring, reducing conformational flexibility compared to the bicyclic octahydropyrrolopyrrole system. This may limit binding to sterically constrained targets.
- Pyrrolo[3,4-b] vs.
Substituent Effects
- Sulfonyl vs. Carboxylate: The sulfonyl group in the target compound is more electron-withdrawing than the carboxylate esters in and , which could improve solubility in polar solvents and enhance interactions with basic amino acid residues in proteins.
- Fluorophenyl vs.
- Sulfanyl vs. Sulfonyl : The thioether (sulfanyl) group in is less polarizable than sulfonyl, reducing hydrogen-bonding capacity and possibly diminishing metabolic stability.
Functional Group Implications
- Trifluoromethyl and Aldehyde () : The trifluoromethyl group in increases lipophilicity, while the aldehyde moiety introduces reactivity that may limit shelf-life compared to the stable sulfonamide in the target compound.
- Benzyl Carboxylate () : The benzyl group in adds aromatic bulk, which could enhance π-π stacking interactions but reduce aqueous solubility compared to the fluorophenyl sulfonyl group.
Biological Activity
The compound cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, known for its diverse biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : C₁₃H₁₄FNO₂S
- Molecular Weight : 270.33 g/mol
- CAS Number : 1218678-82-0
Biological Activity Overview
Research has indicated that pyrrole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented in isolation; however, studies on similar compounds provide insight into its potential effects.
Anticancer Activity
Pyrrole derivatives have shown promising results in anticancer assays. For example, a study on related fused pyrroles demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antiproliferative Effects
A recent study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines using the resazurin assay. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 1 to 10 µM against MDA-MB-435 cells, indicating strong anticancer potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A12 | 0.97 | B16 melanoma |
| 3i | 5.5 | MDA-MB-435 |
| 3l | 7.8 | EACC |
Antimicrobial Activity
Pyrrole-containing compounds have also been investigated for their antimicrobial properties. A study focusing on the synthesis of new pyrrole derivatives found that certain compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro tests revealed that some pyrrole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
The biological mechanisms underlying the activity of this compound are likely multifaceted. Similar compounds have been shown to interact with various molecular targets:
- Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors, particularly targeting tyrosinase and other key metabolic enzymes .
- Apoptotic Pathways : Induction of apoptosis in cancer cells is a common mechanism through which these compounds exert their anticancer effects .
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their overall biological efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or functionalization of the octahydropyrrolo[3,4-b]pyrrole core. For example, green synthesis using subcritical water (150–200°C, 10–30 bar) reduces reaction times (e.g., 1–4 hours) while maintaining yields comparable to conventional solvents like acetone (80–89%) . Key steps include cyclocondensation of amines with ketones or aldehydes, followed by sulfonylation with 2-fluorophenylsulfonyl chloride. Purification via column chromatography (EtOAc/hexane) and structural validation by NMR/MS are critical .
Q. How is the structural integrity of cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole confirmed experimentally?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry. For instance, the cis configuration is validated by coupling constants in -NMR (e.g., for adjacent protons) and NOESY correlations. X-ray crystallography may resolve ambiguities in fused-ring systems .
Q. What are the primary physicochemical properties influencing this compound’s solubility and stability?
- Methodological Answer : Computational analysis (e.g., SwissADME) predicts logP (~2.5), hydrogen bond donors (1), and acceptors (3–4), suggesting moderate lipophilicity and solubility in polar aprotic solvents. Stability studies under acidic/basic conditions (pH 1–10) and thermal gravimetric analysis (TGA) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How does solvent choice (e.g., subcritical water vs. acetone) impact reaction kinetics and stereochemical outcomes?
- Methodological Answer : Subcritical water (ε = ~30 at 200°C) enhances reaction rates by lowering activation energy through increased hydrogen bonding and dielectric constant modulation. Compared to acetone (36 hours at reflux), subcritical water achieves similar yields (80–89%) in 1–4 hours due to improved mass transfer and reduced viscosity . Stereoselectivity is preserved, as evidenced by consistent cis/trans ratios in -NMR .
Q. What strategies are effective for improving this compound’s pharmacokinetic profile in preclinical studies?
- Methodological Answer : Structural modifications (e.g., replacing the 2-fluorophenyl group with electron-withdrawing substituents) may enhance metabolic stability. Pharmacokinetic assays (e.g., microsomal stability, plasma protein binding) should be paired with molecular dynamics simulations to predict CYP450 interactions. Bioisosteric replacement of the sulfonyl group with carbamate or amide moieties could reduce clearance .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate target engagement (e.g., orexin receptor binding IC vs. functional cAMP assays). For antimicrobial studies, ensure consistent inoculum sizes (1–5 × 10 CFU/mL) and use clinical isolates alongside reference strains (e.g., Mycobacterium tuberculosis H37Rv) to assess cross-reactivity .
Q. What in silico tools are suitable for analyzing structure-activity relationships (SAR) of pyrrolo[3,4-b]pyrrole derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with targets like orexin receptors (PDB: 6TO4). QSAR models (e.g., CoMFA) can correlate substituent electronic parameters (Hammett σ) with bioactivity. ADMET predictors (Molinspiration) guide lead optimization by balancing potency and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
